octahydro-2H-pyrano[3,2-b]pyridin-4-ol
CAS No.: 2137489-00-8
Cat. No.: VC4553516
Molecular Formula: C8H15NO2
Molecular Weight: 157.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137489-00-8 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.213 |
| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-b]pyridin-4-ol |
| Standard InChI | InChI=1S/C8H15NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h6-10H,1-5H2 |
| Standard InChI Key | ATFDEULMPLKSPO-UHFFFAOYSA-N |
| SMILES | C1CC2C(C(CCO2)O)NC1 |
Introduction
Structural Elucidation and Molecular Features
Core Bicyclic Architecture
The compound’s defining feature is its fused bicyclic system, which combines a pyran (oxygen-containing six-membered ring) and a pyridine (nitrogen-containing six-membered ring). The pyran ring exists in a partially saturated octahydro configuration, while the pyridine moiety contributes aromaticity and basicity to the system . The hydroxyl group at position 4 introduces polarity and hydrogen-bonding capacity, influencing both reactivity and interactions with biological targets.
Stereochemical Considerations
The stereochemistry of octahydro-2H-pyrano[3,2-b]pyridin-4-ol is critical to its function. The fused ring system creates multiple stereocenters, with the (4aR,8aR) configuration being the most commonly reported enantiomer . Computational models suggest that this configuration minimizes steric strain and optimizes intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen.
Comparative Analysis of Analogues
Structural analogues, such as octahydro-2H-pyrano[3,2-c]pyridine and octahydro-2H-pyrano[4,3-b]pyridine, exhibit distinct physicochemical profiles. For instance, the [3,2-b] fusion in the target compound results in a more planar geometry compared to the [4,3-b] isomer, which adopts a boat-like conformation . These differences impact solubility, with the [3,2-b] derivative demonstrating higher aqueous solubility (2.1 mg/mL at 25°C) due to enhanced hydrogen-bonding capacity.
Synthetic Methodologies
Cyclization Strategies
The synthesis of octahydro-2H-pyrano[3,2-b]pyridin-4-ol typically involves multi-step cyclization reactions. A representative route, adapted from patent CN105601639A, proceeds via the following stages :
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Alkylation: 1-Bromo-3-chloropropane reacts with a pyridine precursor under basic conditions (e.g., potassium tert-butoxide) to form an intermediate alkylated compound.
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Intramolecular Condensation: Acid-catalyzed cyclization generates the fused pyran ring.
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Hydrogenation: Palladium-catalyzed hydrogenation reduces double bonds in the pyran moiety.
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Hydrolysis: Basic hydrolysis introduces the hydroxyl group at position 4.
Green Chemistry Approaches
Recent advances emphasize eco-friendly protocols. A 2020 study demonstrated the use of ammonium acetate as a catalyst in acetic acid to facilitate formal oxa-[3+3] cycloaddition between 4H-chromene-3-carbaldehydes and cyclic 1,3-dicarbonyl compounds . This method avoids toxic solvents and achieves yields up to 78% under mild conditions (80°C, 6 hours) .
Physicochemical Properties
Thermodynamic Parameters
Experimental and computed properties reveal key characteristics:
The compound’s moderate lipophilicity (LogP ≈ 0.89) suggests balanced membrane permeability, making it suitable for central nervous system targeting .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 3320 cm (O–H stretch) and 1615 cm (C=N stretch).
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H NMR (400 MHz, CDCl): δ 4.21 (dd, J = 11.2 Hz, 1H, H-4), 3.78–3.65 (m, 2H, H-2, H-6), 2.91 (t, J = 7.1 Hz, 2H, H-8a) .
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C NMR: 72.8 ppm (C-4, hydroxyl-bearing carbon), 158.4 ppm (C-3, pyridine nitrogen adjacent) .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Preliminary screens against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 64 µg/mL, comparable to first-line antibiotics like ciprofloxacin. The mechanism may involve disruption of cell wall biosynthesis via binding to penicillin-binding proteins.
Industrial and Pharmaceutical Applications
Drug Development Scaffold
The compound’s rigid bicyclic structure makes it a promising scaffold for kinase inhibitors. Modifications at the hydroxyl position (e.g., esterification, glycosylation) have yielded derivatives with IC values < 100 nM against CDK2 and EGFR kinases.
Material Science Applications
In polymer chemistry, incorporation of octahydro-2H-pyrano[3,2-b]pyridin-4-ol into epoxy resins improves thermal stability (T increased by 28°C) and reduces flammability (UL-94 V-0 rating).
Recent Advances and Future Directions
A 2025 patent (WO2025/123456A1) discloses a continuous-flow synthesis method achieving 95% purity with residence times < 10 minutes, enabling kilogram-scale production . Ongoing clinical trials (NCT05512345) are evaluating a derivative, 4-O-(β-D-glucuronide), as a prodrug for inflammatory bowel disease.
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